molecular formula C15H16ClN3O2 B4614968 N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Cat. No.: B4614968
M. Wt: 305.76 g/mol
InChI Key: VNTOHBGSVCDMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-N’-[1-(3-pyridyl)ethyl]urea: is a chemical compound with the molecular formula C13H12ClN3O2 It is known for its unique structure, which combines a chlorinated methoxyphenyl group with a pyridyl-ethyl urea moiety

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-N’-[1-(3-pyridyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-N’-[1-(3-pyridyl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Urea Formation: The Schiff base is then treated with an isocyanate derivative to form the final urea compound.

The reaction conditions often involve moderate temperatures (50-70°C) and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-N’-[1-(3-pyridyl)ethyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N’-[1-(3-pyridyl)ethyl]urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methylphenyl)-N’-[1-(3-pyridyl)ethyl]urea
  • N-(5-Chloro-2-methoxyphenyl)-N’-[1-(2-hydroxyethyl)urea

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-N’-[1-(3-pyridyl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-10(11-4-3-7-17-9-11)18-15(20)19-13-8-12(16)5-6-14(13)21-2/h3-10H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTOHBGSVCDMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA
Reactant of Route 6
Reactant of Route 6
N-(5-CHLORO-2-METHOXYPHENYL)-N'-[1-(3-PYRIDYL)ETHYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.